5-溴-3-苯基异噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

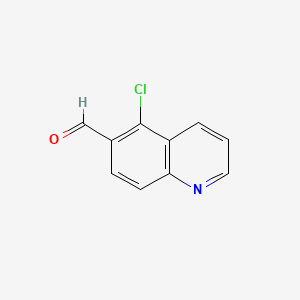

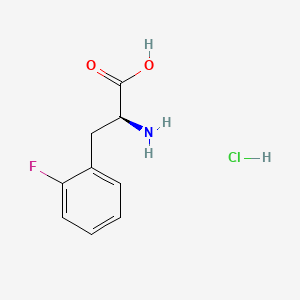

5-Bromo-3-phenylisothiazole is a chemical compound with the formula C9H6BrNS. It has a molecular weight of 240.12 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively . Another synthesis process involves dissolving benzonitrile and acetonitrile in toluene .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenylisothiazole has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

5-Bromo-3-phenylisothiazole has been used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E . It has also been used in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione .Physical And Chemical Properties Analysis

5-Bromo-3-phenylisothiazole is a crystalline compound with a melting point of 271.4 °C. It is stable up to 290 °C with two-step degradation. The activation energy of the thermal degradation of the compound is 144.7 kJ mol−1 .科学研究应用

有机合成

“5-溴-3-苯基异噻唑”被用于有机合成。例如,3-溴-4-苯基异噻唑-5-甲酰胺与NaNO2(4当量)在TFA中,在约0 °C下反应,得到羧酸产物,产率分别为99%和95% .

生物活性

异噻唑,包括“5-溴-3-苯基异噻唑”,由于其广泛的生物活性,是有用的化合物 . 它们已被研究作为抗癌剂的潜力 .

工业应用

异噻唑也以其工业应用而闻名 . 它们被用作各种工业过程中的合成中间体 .

抗菌药物

生物活性异噻唑的一个例子是抗菌药物磺胺嘧啶 . 这表明“5-溴-3-苯基异噻唑”可能用于开发新的抗菌药物。

杀虫,杀螨和杀真菌活性

一些异噻唑表现出杀虫,杀螨和杀真菌活性 . 这表明“5-溴-3-苯基异噻唑”可用于开发新的杀虫剂。

抗HIV活性

羧酸取代的异噻唑表现出有用的生物活性,例如抗HIV活性 . 这表明“5-溴-3-苯基异噻唑”可能用于开发新的抗HIV药物。

降血脂活性

苯氧基衍生物异噻唑表现出降血脂活性 . 这表明“5-溴-3-苯基异噻唑”可用于开发治疗高脂血症的新药。

抗炎活性

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-3-phenylisothiazole may also interact with various cellular targets.

Mode of Action

It has been observed that when irradiated with uv light, 5-bromo-4-dibromoamino-3-phenylisothiazole is converted into other compounds . This suggests that 5-Bromo-3-phenylisothiazole may undergo similar transformations under certain conditions, potentially leading to interactions with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities . Therefore, it’s plausible that 5-Bromo-3-phenylisothiazole could influence a range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been investigated for their pharmacokinetic profiles . These studies could provide a basis for understanding the potential ADME properties of 5-Bromo-3-phenylisothiazole and their impact on its bioavailability.

Result of Action

Similar compounds have shown inhibitory activity against various targets . This suggests that 5-Bromo-3-phenylisothiazole could potentially exert similar effects.

生化分析

Biochemical Properties

Isothiazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the bromine and phenyl substitutions on the isothiazole ring.

Cellular Effects

The cellular effects of 5-Bromo-3-phenylisothiazole are yet to be extensively studied. Some isothiazole derivatives have been reported to exhibit cellular effects such as influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 5-Bromo-3-phenylisothiazole is not well established. It’s plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some studies have shown that similar compounds can have varying effects over time .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 5-Bromo-3-phenylisothiazole in animal models. It is common for the effects of chemical compounds to vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways involving 5-Bromo-3-phenylisothiazole are not well known. Isothiazole derivatives have been implicated in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of similar compounds can involve interactions with transporters or binding proteins .

Subcellular Localization

Similar compounds have been found to localize in specific compartments or organelles within the cell .

属性

IUPAC Name |

5-bromo-3-phenyl-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXHQKYUNLFSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700215 |

Source

|

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13363-44-5 |

Source

|

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was 5-Bromo-3-phenylisothiazole synthesized in the study?

A: The synthesis of 5-Bromo-3-phenylisothiazole (XV) is not explicitly described in the provided abstract []. The abstract only mentions that compound XV was successfully prepared and used as a precursor for the synthesis of other derivatives.

Q2: What chemical modifications were performed on 5-Bromo-3-phenylisothiazole (XV) in the study?

A: The research article states that 5-Bromo-3-phenylisothiazole (XV) was converted into its 5-methylthio derivative (XVI) []. Subsequently, this derivative underwent oxidation to yield the corresponding sulfoxide (XVII) and sulfone (XVIII) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)

![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)